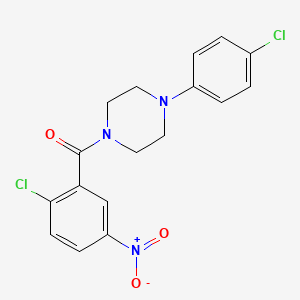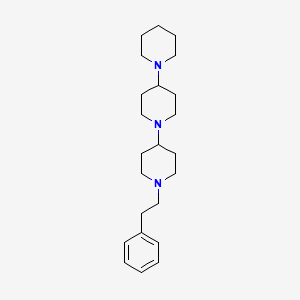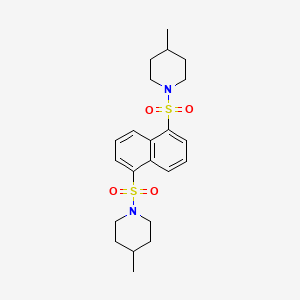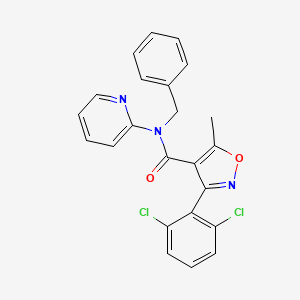
1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine
Descripción general
Descripción
1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine, also known as CNB-001, is a novel compound that has gained significant attention in the field of neuroscience research. This compound was first synthesized in the early 2000s and has since been studied extensively for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage in various neurological disorders. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to modulate the activity of various neurotransmitter systems such as glutamate, acetylcholine, and dopamine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage in various neurological disorders. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is its well-established synthesis method, which allows for the production of high-purity 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine for use in lab experiments. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to have neuroprotective effects and improve cognitive function and memory in animal models, making it a promising compound for further research. However, one of the limitations of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is the lack of clinical studies in humans, which limits our understanding of its potential therapeutic applications in neurological disorders.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine. One area of research is the potential therapeutic applications of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, further research is needed to understand the exact mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine and its effects on various neurotransmitter systems. Finally, clinical studies in humans are needed to determine the safety and efficacy of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine for use in neurological disorders.
Conclusion:
In conclusion, 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is a novel compound that has gained significant attention in the field of neuroscience research. The well-established synthesis method, neuroprotective effects, and potential therapeutic applications make 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine a promising compound for further research. However, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine in neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. Additionally, 1-(2-chloro-5-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-1-3-13(4-2-12)20-7-9-21(10-8-20)17(23)15-11-14(22(24)25)5-6-16(15)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXRGYCZYLRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3441556.png)


![1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441585.png)

![2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B3441594.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441610.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3441617.png)

![1-(4-chlorophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B3441634.png)

![N,N-diethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B3441650.png)
![3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3441651.png)